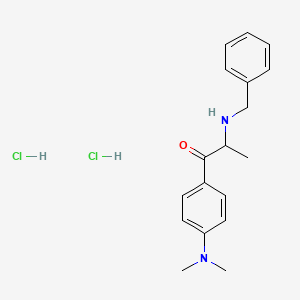

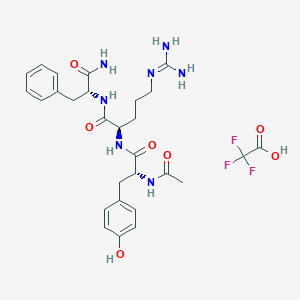

![molecular formula C22H26N4O3 B10818852 3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5-(3,4,5-trimethoxyphenyl)pyridine](/img/structure/B10818852.png)

3-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]-5-(3,4,5-trimethoxyphenyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of K05908 involves the expression and purification of the enzyme from microbial sources. The gene encoding the enzyme is cloned into an appropriate expression vector and introduced into a host organism, such as Escherichia coli. The host cells are then cultured under specific conditions to induce the expression of the enzyme. The enzyme is subsequently purified using techniques such as affinity chromatography .

Industrial Production Methods: Industrial production of K05908 follows similar principles but on a larger scale. Fermentation processes are optimized to maximize the yield of the enzyme. The purification process is scaled up to handle larger volumes, ensuring the enzyme’s activity and stability are maintained throughout the production process .

Analyse Des Réactions Chimiques

Types of Reactions: K05908 primarily undergoes oxidation reactions. It catalyzes the oxidation of thiosulfate to tetrathionate using quinone as an electron acceptor. This reaction is part of the sulfur metabolism pathway .

Common Reagents and Conditions: The reaction catalyzed by K05908 requires thiosulfate and quinone as substrates. The enzyme operates optimally under specific pH and temperature conditions, which are typically determined experimentally. Common reagents used in the reaction include buffer solutions to maintain the pH and stabilizing agents to preserve the enzyme’s activity .

Major Products Formed: The major product formed from the reaction catalyzed by K05908 is tetrathionate. This product is a key intermediate in the sulfur metabolism pathway and can be further processed by other enzymes in the pathway .

Applications De Recherche Scientifique

K05908 has several scientific research applications, particularly in the fields of chemistry, biology, and environmental science In chemistry, it is used to study the mechanisms of sulfur oxidation and the role of quinone in electron transfer reactionsThe enzyme’s ability to oxidize thiosulfate makes it a valuable tool for detoxifying environments contaminated with sulfur compounds .

Mécanisme D'action

K05908 exerts its effects by catalyzing the oxidation of thiosulfate to tetrathionate. The enzyme binds to thiosulfate and quinone, facilitating the transfer of electrons from thiosulfate to quinone. This electron transfer results in the formation of tetrathionate and the reduction of quinone. The molecular targets of K05908 include thiosulfate and quinone, and the pathway involved is the sulfur metabolism pathway .

Comparaison Avec Des Composés Similaires

K05908 is unique in its ability to use quinone as an electron acceptor in the oxidation of thiosulfate. Similar compounds include other thiosulfate dehydrogenases that use different electron acceptors, such as cytochrome c. These enzymes catalyze similar reactions but differ in their electron acceptors and reaction conditions. The uniqueness of K05908 lies in its specificity for quinone and its role in the sulfur metabolism pathway .

List of Similar Compounds:- Thiosulfate dehydrogenase (cytochrome c)

- Thiosulfate reductase

- Sulfite oxidase

Propriétés

Formule moléculaire |

C22H26N4O3 |

|---|---|

Poids moléculaire |

394.5 g/mol |

Nom IUPAC |

3-(1-piperidin-4-ylpyrazol-4-yl)-5-(3,4,5-trimethoxyphenyl)pyridine |

InChI |

InChI=1S/C22H26N4O3/c1-27-20-9-15(10-21(28-2)22(20)29-3)16-8-17(12-24-11-16)18-13-25-26(14-18)19-4-6-23-7-5-19/h8-14,19,23H,4-7H2,1-3H3 |

Clé InChI |

XRBQTLGHDUUWCM-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)C2=CC(=CN=C2)C3=CN(N=C3)C4CCNCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

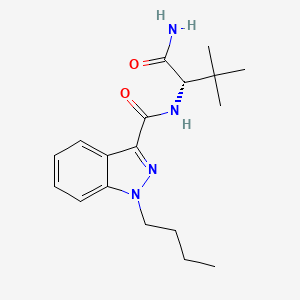

![6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid;methane](/img/structure/B10818774.png)

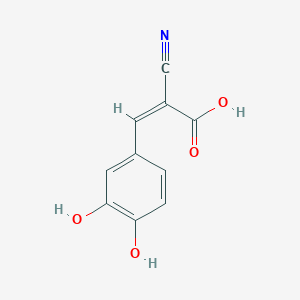

![(4R)-6-azanyl-4-[3-(hydroxymethyl)-5-phenyl-phenyl]-3-methyl-4-propan-2-yl-1H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10818792.png)

![1-[1-(3-Methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone](/img/structure/B10818798.png)

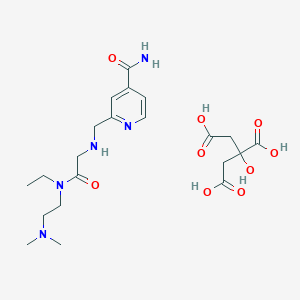

![1-[[4-[4-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenyl]butyl]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B10818810.png)

![5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride](/img/structure/B10818824.png)

![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B10818828.png)

![n-[6-(Thiophen-3-yl)-1h-indazol-3-yl]cyclopropanecarboxamide](/img/structure/B10818855.png)